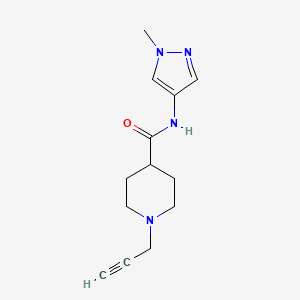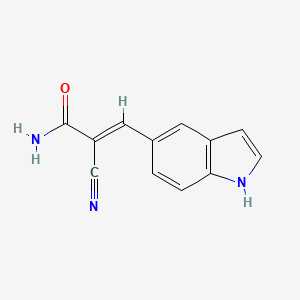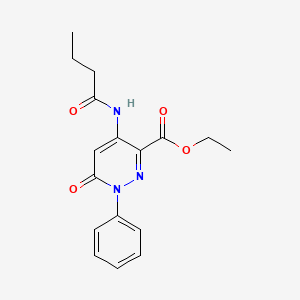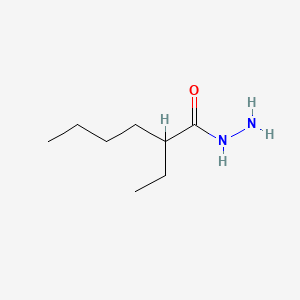
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide , often referred to as Pyrazolylpiperidine , is a chemical compound with a complex structure. It combines a piperidine ring, a pyrazole ring, and a carboxamide functional group. The compound’s systematic name provides insights into its molecular composition.
Synthesis Analysis
The synthesis of Pyrazolylpiperidine involves several steps, including the condensation of appropriate starting materials. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. These methods may include cyclization reactions, amide bond formation, and functional group manipulations. Further studies are needed to refine and validate these synthetic pathways.
Molecular Structure Analysis
The molecular structure of Pyrazolylpiperidine is critical for understanding its properties and interactions. Analyzing its bond angles, torsion angles, and stereochemistry provides insights into its stability and reactivity. Computational methods, such as density functional theory (DFT), can predict its electronic properties and vibrational spectra.
Chemical Reactions Analysis
Pyrazolylpiperidine may participate in diverse chemical reactions. These could involve nucleophilic substitutions, acylation, or cyclizations. Investigating its reactivity with various reagents and conditions is essential. Researchers should explore its behavior under acidic, basic, and oxidative conditions to uncover novel transformations.
Physical And Chemical Properties Analysis
Pyrazolylpiperidine’s physical properties include its melting point, boiling point, solubility, and stability. These parameters influence its handling, storage, and formulation. Additionally, its chemical properties, such as acidity, basicity, and redox behavior, impact its reactivity and compatibility with other compounds.
Safety And Hazards
Assessing the safety profile of Pyrazolylpiperidine is essential. Researchers must investigate its toxicity, potential allergenicity, and environmental impact. Proper handling protocols, protective equipment, and disposal methods should be established. Regulatory agencies may require toxicity studies and risk assessments.
Zukünftige Richtungen
To advance our understanding of Pyrazolylpiperidine, future research should focus on the following:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Structural Modifications : Explore derivatives with altered substituents to enhance desired properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in vivo.
- Formulation : Develop suitable formulations for administration (e.g., oral, injectable).
- Industrial Applications : Assess its utility in materials science or catalysis.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-6-17-7-4-11(5-8-17)13(18)15-12-9-14-16(2)10-12/h1,9-11H,4-8H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMOOLWAGDWLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)




![N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2795761.png)

![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)
![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2795766.png)

![3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2795769.png)